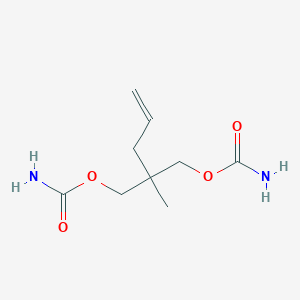
2-Allyl-2-methyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Allyl-2-methyl-1,3-propanediol dicarbamate is a derivative of 2,2-disubstituted-1,3-propanediols. It is characterized by the presence of carbamate ester functional groups attached to a propanediol backbone. The interest in such compounds arises from their pharmacological properties, particularly their anticonvulsant activity. The research indicates that dicarbamates of this class have a longer duration and stronger anticonvulsant action compared to their diol precursors, suggesting that they are active in their ester form and do not require metabolic breakdown to exert their effects .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. Although the exact synthesis of 2-Allyl-2-methyl-1,3-propanediol dicarbamate is not detailed in the provided papers, the synthesis of similar compounds involves multi-step chemical reactions, starting from substituted diols or related chlorides. For instance, the synthesis of a hydrophilic aminoalkyl-o-carborane derivative was achieved from a dibenzyl ether precursor . Another study developed a chemoenzymatic route to synthesize an allyl-substituted carbamate, which involved a lipase-catalyzed desymmetrization step . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired carbamate esters.
Molecular Structure Analysis
The molecular structure of carbamate esters like 2-Allyl-2-methyl-1,3-propanediol dicarbamate is characterized by the presence of carbamate groups (-O-C(=O)-NH2) attached to an alcohol backbone. The structure is further modified by the substitution of the propanediol moiety, which in this case includes an allyl and a methyl group. These substitutions can significantly affect the molecular conformation and, consequently, the biological activity of the compound. The exact molecular structure analysis would require techniques such as NMR spectroscopy or X-ray crystallography, which are not discussed in the provided papers.
Chemical Reactions Analysis
Carbamate esters are known to participate in various chemical reactions. They can be synthesized through the reaction of amines with carbon dioxide or urea derivatives. The presence of the allyl group in the molecule suggests that it could undergo further chemical transformations, such as allylic substitution or addition reactions. The carbamate group itself can be involved in hydrolysis reactions, releasing the corresponding amine and carbon dioxide under certain conditions. However, the provided papers do not detail specific chemical reactions for 2-Allyl-2-methyl-1,3-propanediol dicarbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate esters are influenced by their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different temperatures and pH conditions. The anticonvulsant activity of these compounds suggests they have adequate lipophilicity to cross the blood-brain barrier. The papers provided do not offer specific data on the physical and chemical properties of 2-Allyl-2-methyl-1,3-propanediol dicarbamate, but such properties are crucial for determining the compound's suitability for pharmaceutical applications .
Applications De Recherche Scientifique
Sustainable Chemical Production
Researchers have explored the conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like 1,3-propanediol, which is closely related to the compound of interest. This process emphasizes the importance of sustainable chemical production and the potential for converting waste products into valuable chemicals. Studies highlight the challenges and advancements in the separation, purification, and conversion processes required for such transformations, suggesting potential areas of application for related compounds in sustainable and efficient chemical production processes (Xiu & Zeng, 2008).
Catalysis and Chemical Transformation
The catalytic conversion of glycerol to 1,3-propanediol and other valuable chemicals has been a significant area of research. This includes the study of heterogeneous catalysts and the optimization of process variables to increase efficiency and competitiveness in the market. Such research underscores the importance of catalyst development and chemical routes optimization in producing high-value chemicals from renewable resources, which could be relevant to the synthesis and application of compounds like 2-Allyl-2-methyl-1,3-propanediol dicarbamate (da Silva Ruy et al., 2020).
Advanced Materials and Industrial Applications
The conversion of glycerol into propanediols, such as 1,3-propanediol, can lead to the development of polymers and other materials with industrial applications. Research into the catalytic processes, including aqueous phase reforming and hydrogenolysis, provides a foundation for understanding how related compounds might be synthesized and applied in the creation of advanced materials and specialty products for use in industries such as plastics, pharmaceuticals, and textiles (Md Radzi et al., 2022).
Propriétés
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXHLUHJFLHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(COC(=O)N)COC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2-methyl-1,3-propanediol dicarbamate | |
CAS RN |
25462-39-9 |
Source


|
| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

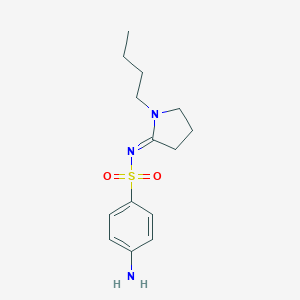
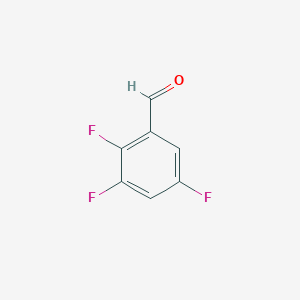
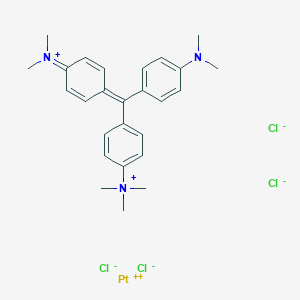
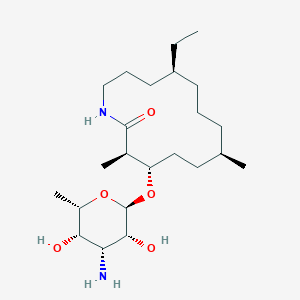
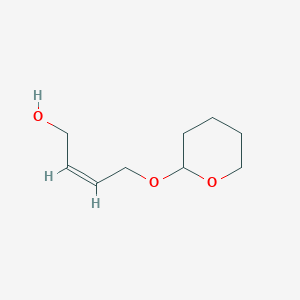
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
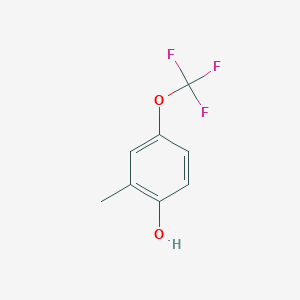
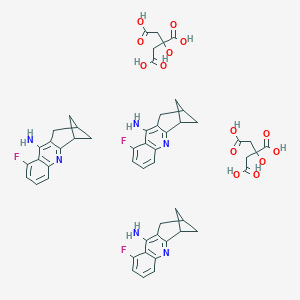

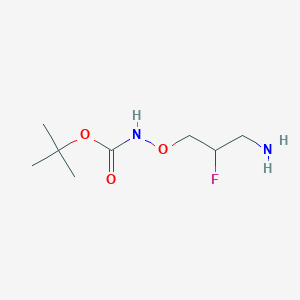
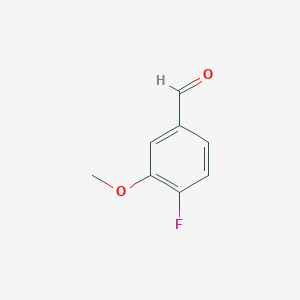
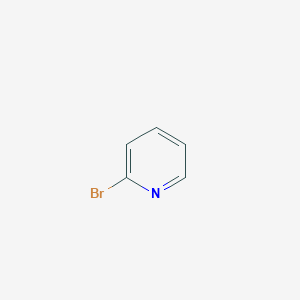
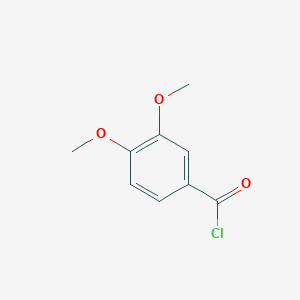
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)